molecular formula C12H16Cl3N3 B1488423 1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride CAS No. 1803589-06-1

1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride

Cat. No.: B1488423
CAS No.: 1803589-06-1
M. Wt: 308.6 g/mol
InChI Key: OWMIJLYAEDBSIF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride (CAS: 1803589-06-1) is a synthetic organic compound featuring a propan-2-amine backbone substituted with a 2-chlorophenyl group and a 1H-pyrazol-1-yl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research . Its structure combines a halogenated aromatic ring (2-chlorophenyl) and a heterocyclic pyrazole, both of which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.2ClH/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13;;/h2-9,12H,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMIJLYAEDBSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride, with CAS Number 1803589-06-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C₁₂H₁₆Cl₂N₃
  • Molecular Weight : 308.6 g/mol
  • IUPAC Name : 1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine; dihydrochloride
  • PubChem CID : 119031060
PropertyValue
Molecular FormulaC₁₂H₁₆Cl₂N₃
Molecular Weight308.6 g/mol
IUPAC Name1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine; dihydrochloride
PubChem CID119031060

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound . In vitro evaluations demonstrated significant antimicrobial activities against various pathogens. For instance, one study reported that certain pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further emphasizes its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of related pyrazole compounds have been explored in several studies. Notably, compounds similar to this compound have shown promising results in reducing the viability of cancer cells in vitro. For example, derivatives were tested against A549 human lung adenocarcinoma cells, revealing a reduction in cell viability by up to 64% with certain substitutions on the phenyl ring . This suggests that modifications to the chemical structure can enhance anticancer efficacy.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, various pyrazole derivatives were subjected to antimicrobial testing. The study found that compound 7b , closely related to the target compound, had a remarkable inhibition zone against tested pathogens, indicating strong antimicrobial properties . The time-kill assay further confirmed the bactericidal effects of these compounds.

Study on Anticancer Properties

In another investigation focusing on the anticancer effects of pyrazole derivatives, researchers treated A549 cells with different concentrations of the compounds. The results indicated that some derivatives significantly reduced cell viability compared to untreated controls. The most effective compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like cisplatin .

Mechanistic Insights

The biological activity of this compound is believed to be linked to its structural features that allow for interaction with biological targets. The presence of the pyrazole ring is crucial for its activity, as it can engage in hydrogen bonding and π-stacking interactions with target biomolecules.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values as low as 0.22 μg/mL
AnticancerReduced A549 viability by up to 64%

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name CAS Number Substituents Amine Position Salt Form Notable Properties
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride 1803589-06-1 2-Cl-phenyl, 1H-pyrazol-1-yl Propan-2-amine Dihydrochloride High solubility; electron-withdrawing Cl enhances lipophilicity
1-(2-Methylphenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride 1803562-88-0 2-Me-phenyl, 1H-pyrazol-1-yl Propan-2-amine Dihydrochloride Methyl group increases steric bulk; moderate solubility
1-(2-Fluorophenyl)propan-1-amine hydrochloride 1955554-65-0 2-F-phenyl Propan-1-amine Hydrochloride Primary amine; fluorine’s electronegativity may alter receptor binding
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride N/A 1H-pyrazol-3-yl Propan-2-amine Dihydrochloride Pyrazole substitution at N3 alters hydrogen-bonding geometry
5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)-propan-2-amine) N/A Benzofuran-5-yl Propan-2-amine Free base Benzofuran ring enhances aromatic interactions; psychoactive properties

Key Differences and Implications

Substituent Effects: Halogen vs. Fluorine in 1955554-65-0 offers electronegativity but reduced steric hindrance compared to chlorine . Pyrazole Position: Substitution at pyrazole N1 (target compound) vs. N3 () alters molecular geometry, affecting interactions with enzymes or receptors .

Amine Position and Salt Form :

  • Propan-2-amine (secondary amine) in the target compound and 1803562-88-0 provides higher basicity and solubility as dihydrochloride salts compared to the primary amine in 1955554-65-0 .

Pharmacological Relevance: Pyrazole derivatives (e.g., ) are associated with antimicrobial and receptor antagonist activities. The 2-chloro group may enhance binding to hydrophobic pockets in target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride
Reactant of Route 2
1-(2-chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine dihydrochloride

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